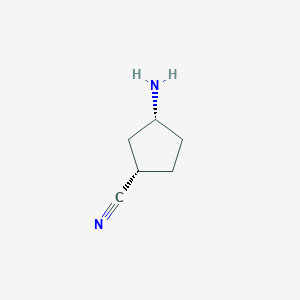![molecular formula C21H20ClN3O3 B2893209 3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1795293-37-6](/img/structure/B2893209.png)
3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a 2-chlorophenyl group, a 4-methoxyphenyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The chlorophenyl and methoxyphenyl groups might undergo electrophilic aromatic substitution, while the pyrrolidin-2-yl group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. Computational methods could also provide estimates of these properties .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has identified oxadiazole derivatives as potent apoptosis inducers, demonstrating significant activity against breast and colorectal cancer cell lines. These compounds have been found to cause cell cycle arrest followed by induction of apoptosis. The identification of molecular targets such as TIP47, an IGF II receptor binding protein, underscores the potential of these compounds as anticancer agents (Han-Zhong Zhang et al., 2005).
Synthesis and Chemical Properties
The synthesis and characterization of substituted oxadiazole derivatives have been extensively studied. These compounds show diverse chemical behaviors based on their substitution patterns, offering valuable insights into the design of novel compounds with specific properties (E. Urbonavičiūtė et al., 2014).
Enzyme Inhibition
Oxadiazole derivatives have been explored for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like dementias and myasthenia gravis. Studies have shown that these compounds can moderate enzyme inhibition, suggesting their utility in developing new therapeutic agents (Václav Pflégr et al., 2022).
Organic Electronics
In the field of organic electronics, oxadiazole-containing compounds have been utilized as hole-blocking materials in organic light-emitting diodes (OLEDs), improving device performance and efficiency. The synthesis and study of these materials highlight the role of oxadiazoles in advancing organic electronic devices (Changsheng Wang et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-15-10-8-14(9-11-15)13-19(26)25-12-4-7-18(25)21-23-20(24-28-21)16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETWEWWAGIYVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2893130.png)

![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)